molecular formula C11H9NO3S2 B1597835 (5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 5447-37-0

(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No. B1597835
CAS RN: 5447-37-0
M. Wt: 267.3 g/mol
InChI Key: OWXPWWRBBBGOLO-UITAMQMPSA-N
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Description

The compound “(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one” is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. This particular compound also contains a benzylidene moiety (a type of imine) with a methoxy and a hydroxy substituent, which suggests it might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a benzylidene moiety, and hydroxy and methoxy substituents. These functional groups could potentially participate in a variety of chemical reactions .


Chemical Reactions Analysis

Thiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions. The benzylidene moiety could potentially participate in reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the thiazole ring could contribute to its aromaticity and stability. The hydroxy and methoxy groups could influence its solubility .

Scientific Research Applications

Synthesis and Structural Analysis

This compound and its derivatives are part of a broader class of chemicals that have been synthesized and analyzed for their structural characteristics and potential biological activities. For instance, compounds with similar structures have been synthesized to evaluate their nematicidal and antibacterial activities, demonstrating the versatility of these molecules for different scientific applications (A. Srinivas, A. Nagaraj, C. S. Reddy, 2008). Another study focuses on the synthesis of related compounds by reacting certain thiadiazol and mercaptoacetic acid, highlighting the methodological advances in creating molecules with potential applications in photodynamic therapy (Li-he Yin, Rong Wan, F. Han, Bin Wang, Jin-tang Wang, 2008).

Biological Activities and Potential Applications

Research on derivatives of the compound has shown promising biological activities, such as antimicrobial and anticancer properties. This suggests potential applications in the development of new therapeutic agents. For example, Schiff bases derived from similar thiadiazole compounds have been explored for their DNA protective ability and antimicrobial activity, indicating the broad spectrum of biological effects these compounds can exhibit (M. Gür, S. Yerlikaya, Nesrin Şener, S. Özkınalı, M. Baloğlu, H. Gökce, Y. C. Altunoglu, S. Demir, İ. Şener, 2020).

Chemical Properties and Mechanistic Insights

The detailed chemical properties and mechanistic insights into the reactions involving compounds like "(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one" are crucial for understanding their potential applications. Studies have described the synthesis routes, highlighting the chemical flexibility and adaptability of these molecules in creating a variety of derivatives with potential biological and industrial applications (D. Reinhoudt, C. G. Kouwenhoven, 1974).

Future Directions

The study of thiazole derivatives is an active area of research, particularly in medicinal chemistry, where they are often used as building blocks for the synthesis of various pharmaceuticals. Future research could explore the potential biological activity of this compound .

properties

IUPAC Name

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S2/c1-15-8-4-6(2-3-7(8)13)5-9-10(14)12-11(16)17-9/h2-5,13H,1H3,(H,12,14,16)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXPWWRBBBGOLO-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

CAS RN

5447-37-0
Record name 5-(4-HYDROXY-3-METHOXYBENZYLIDENE)RHODANINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
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Reactant of Route 6
(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

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